molecular formula C14H26N2O4S B2936706 Tert-butyl 3-(methylsulfonimidoyl)-8-oxa-1-azaspiro[4.5]decane-1-carboxylate CAS No. 2551118-52-4

Tert-butyl 3-(methylsulfonimidoyl)-8-oxa-1-azaspiro[4.5]decane-1-carboxylate

Cat. No.: B2936706
CAS No.: 2551118-52-4
M. Wt: 318.43
InChI Key: QIYAPDDTBAQNFM-UHFFFAOYSA-N
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Description

This compound belongs to the class of spirocyclic pyrrolidines, characterized by a bicyclic structure with a shared central atom. The molecule features an 8-oxa-1-azaspiro[4.5]decane core modified by a tert-butyl carbamate group at position 1 and a methylsulfonimidoyl substituent at position 2.

Properties

IUPAC Name

tert-butyl 3-(methylsulfonimidoyl)-8-oxa-1-azaspiro[4.5]decane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4S/c1-13(2,3)20-12(17)16-10-11(21(4,15)18)9-14(16)5-7-19-8-6-14/h11,15H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYAPDDTBAQNFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC12CCOCC2)S(=N)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 3-(methylsulfonimidoyl)-8-oxa-1-azaspiro[4.5]decane-1-carboxylate is a compound belonging to the class of azaspiro compounds, which are characterized by their unique spirocyclic structure. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

  • IUPAC Name : this compound
  • Molecular Formula : C14H25N2O4S
  • Molecular Weight : 303.43 g/mol
  • CAS Number : Not widely reported, but related compounds exist under various CAS numbers.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature, but related azaspiro compounds have shown promising results in various biological assays. The following sections summarize findings from related studies.

The proposed mechanism of action for azaspiro compounds often involves modulation of neurotransmitter systems, particularly the serotonin and dopamine pathways. This modulation can lead to varied pharmacological effects such as:

  • Antidepressant activity
  • Anxiolytic effects
  • Neuroprotective properties

1. Antidepressant Activity

A study on related azaspiro compounds indicated that these molecules could act as selective serotonin reuptake inhibitors (SSRIs). The ability to inhibit serotonin reuptake may contribute to their antidepressant effects, making them potential candidates for treating mood disorders.

2. Neuroprotective Effects

Research has shown that certain azaspiro derivatives possess neuroprotective properties against oxidative stress and excitotoxicity. These effects were attributed to the ability of the compounds to modulate glutamate receptors and reduce neuronal apoptosis.

3. Structure-Activity Relationship (SAR) Studies

SAR studies have highlighted the importance of substituent groups on the azaspiro scaffold in determining biological activity. For instance, the presence of a sulfonimidoyl group has been associated with enhanced binding affinity to target receptors, suggesting that modifications to the core structure can significantly influence pharmacological outcomes.

Data Table: Summary of Biological Activities

Activity Related Compound Mechanism Reference
AntidepressantTert-butyl derivativeSSRI activity
NeuroprotectionVarious azaspiroModulation of glutamate receptors
AnxiolyticTert-butyl analogSerotonin pathway modulation

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituents include:

Compound Name Substituent at Position 3 Core Structure Key References
tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate Oxo (C=O) 8-oxa-1-azaspiro[4.5]decane
tert-Butyl 1-cyano-8-oxa-2-azaspiro[4.5]decane-2-carboxylate Cyano (CN) 8-oxa-2-azaspiro[4.5]decane
Benzyl 3-(chlorosulfonyl)-8-oxa-1-azaspiro[4.5]decane-1-carboxylate Chlorosulfonyl (ClSO₂) 8-oxa-1-azaspiro[4.5]decane
tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate Amino (NH₂) 8-oxa-1-azaspiro[4.5]decane
tert-Butyl 8-thia-1-azaspiro[4.5]decane-1-carboxylate (20f) Thia (S) 8-thia-1-azaspiro[4.5]decane

The methylsulfonimidoyl group (CH₃S(O)NH) in the target compound introduces both sulfonamide-like polarity and imidoyl reactivity, distinguishing it from analogs with oxo, cyano, or amino groups.

Physicochemical Properties

Compound Name Physical Form Melting Point (°C) Molecular Weight (g/mol) Yield (%)
tert-Butyl 8-thia-1-azaspiro[4.5]decane-1-carboxylate (20f) White solid 89–90 257.36 76
tert-Butyl 1-cyano-8-oxa-2-azaspiro[4.5]decane-2-carboxylate Not reported 265.33 107
Benzyl 3-(chlorosulfonyl)-8-oxa-1-azaspiro[4.5]decane-1-carboxylate Discontinued 373.85
tert-Butyl 3-oxo-1-azaspiro[4.5]decane-1-carboxylate 253.33

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